molecular formula C11H10FNO3 B180807 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 143655-56-5

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B180807
CAS No.: 143655-56-5
M. Wt: 223.2 g/mol
InChI Key: AINDVQADBRIJCH-UHFFFAOYSA-N
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Description

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 8th position, and a nitro group at the 5th position on the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Reduction: The reduction of the nitro group to an amino group, followed by oxidation to form the ketone, can be achieved using reagents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium amide (NaNH2) in liquid ammonia or thiourea in ethanol.

Major Products Formed

    Oxidation: Formation of 7-fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1-carboxylic acid.

    Reduction: Formation of 7-fluoro-8-methyl-5-amino-3,4-dihydronaphthalen-1(2H)-one.

    Substitution: Formation of 7-amino-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one.

Scientific Research Applications

Chemistry

In chemistry, 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitro and fluorine groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the methyl group can influence its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-8-methyl-5-nitronaphthalene: Lacks the ketone group, which affects its reactivity and applications.

    8-Methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which influences its chemical properties.

    7-Fluoro-5-nitro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, affecting its biological activity.

Uniqueness

The presence of the fluorine, methyl, and nitro groups in 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to similar compounds

Properties

IUPAC Name

7-fluoro-8-methyl-5-nitro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-6-8(12)5-9(13(15)16)7-3-2-4-10(14)11(6)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINDVQADBRIJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1C(=O)CCC2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625684
Record name 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143655-56-5
Record name 7-Fluoro-3,4-dihydro-8-methyl-5-nitro-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143655-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound obtained in (3) above (7.1 gm) was dissolved in 20 ml of methanol. To the solution was added 10 ml of 15% aqueous solution of sodium hydroxide and the mixture was stirred for 3 hours at room temperature. The reaction mixture was concentrated, acidified with concentrated hydrochloric acid, and extracted with chloroform. The chloroform layer was washed with water and saturated brine in this order and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was slowly added to 50 ml of polyphosphoric acid heated to 110° C. and stirred for 4.5 hours. After the addition of 100 ml of ice-water, the reaction product was extracted with ethyl acetate, washed with water, saturated sodium bicarbonate and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was subjected to silica gel column chromatography using a hexane-ethyl acetate (1:1) mixed solvent as an eluant to obtain fractions containing the target compound. The fractions were concentrated to produce 1.7 gm of the title compound.
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